2-(2-methoxyphenoxy)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
Description
This compound features a methoxyphenoxy group linked to an acetamide backbone, connected via an ethyl chain to a pyrazole ring substituted with a pyrazin-2-yl moiety. The pyrazine and pyrazole groups are known for hydrogen bonding and π-π interactions, which may enhance binding affinity in biological systems .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-25-16-4-2-3-5-17(16)26-13-18(24)21-9-11-23-10-6-14(22-23)15-12-19-7-8-20-15/h2-8,10,12H,9,11,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEZSXVIUCTUHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methoxyphenoxy)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic derivative characterized by its complex structure, which includes a methoxyphenyl moiety, a pyrazole ring, and an acetamide functional group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the realms of antitumor, anti-inflammatory, and antimicrobial effects.
Antitumor Activity
Research indicates that derivatives of pyrazole, including those similar to this compound, exhibit significant antitumor properties. For instance, studies have shown that certain pyrazole derivatives can inhibit key cancer-related pathways, including BRAF(V600E) and EGFR signaling pathways, which are crucial in various cancers such as melanoma and lung cancer .
Case Study:
In a study involving a series of synthesized pyrazole carboxamides, notable cytotoxic effects were observed against breast cancer cell lines MCF-7 and MDA-MB-231. The combination of these compounds with doxorubicin demonstrated a synergistic effect, enhancing the overall cytotoxicity and suggesting potential for combination therapies in treating resistant cancer types .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has also been documented. Compounds similar to this compound have been shown to reduce inflammatory markers in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-recognized. Studies have highlighted that certain pyrazole compounds exhibit activity against a range of bacterial strains and fungi. Specifically, the incorporation of various substituents on the pyrazole ring can enhance its efficacy against pathogens .
Data Table: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Pyrazole A | E. coli | 32 µg/mL | |
| Pyrazole B | S. aureus | 16 µg/mL | |
| Pyrazole C | C. albicans | 64 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of compounds like this compound. Modifications to the methoxy group or alterations in the pyrazole substituents can significantly influence pharmacological outcomes.
Key Findings from SAR Studies:
- Substituent Effects: The presence of electron-donating groups (like methoxy) on the phenyl ring enhances lipophilicity and may improve cell membrane permeability.
- Pyrazole Modifications: Variations in the pyrazole ring structure can affect binding affinity to target proteins involved in tumor growth and inflammation pathways.
- Functional Group Influence: The acetamide moiety contributes to overall stability and solubility, which are crucial for bioavailability.
Comparison with Similar Compounds
Structural Analogs
Key Observations:
- Pyrazine vs. Pyrazole Substitution : The pyrazin-2-yl group in the target compound may offer enhanced π-stacking compared to simpler pyrazole derivatives (e.g., ’s cooling agent), which lack heteroaromatic complexity .
- Methoxyphenoxy vs. Methylphenoxy: The methoxy group in the target compound could improve metabolic stability over methylphenoxy analogs, as seen in ’s degradation study of carbazole derivatives .
- Ethyl-Acetamide Linkers : The ethyl chain in the target compound provides flexibility, similar to fluorophenyl-ethyl analogs in , which showed acetylcholinesterase inhibition .
Pharmacological and Toxicological Data
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
